molecular formula C12H19BrS2 B12822520 2-Bromo-3-((2-ethylhexyl)thio)thiophene

2-Bromo-3-((2-ethylhexyl)thio)thiophene

Cat. No.: B12822520
M. Wt: 307.3 g/mol
InChI Key: QIVREWOSSHXPBT-UHFFFAOYSA-N
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Description

2-Bromo-3-((2-ethylhexyl)thio)thiophene is an organic compound with the molecular formula C12H19BrS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-((2-ethylhexyl)thio)thiophene can be synthesized through a multi-step process. One common method involves the bromination of 3-((2-ethylhexyl)thio)thiophene. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-((2-ethylhexyl)thio)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-3-((2-ethylhexyl)thio)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-((2-ethylhexyl)thio)thiophene in its applications involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the thiophene ring. The bromine atom can be substituted with other functional groups, allowing the compound to be modified for specific applications. The thiophene ring provides electronic properties that are useful in organic electronics and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-((2-ethylhexyl)thio)thiophene is unique due to the presence of both the bromine atom and the 2-ethylhexylthio group. This combination allows for versatile chemical modifications and applications in various fields, particularly in organic electronics and materials science .

Properties

Molecular Formula

C12H19BrS2

Molecular Weight

307.3 g/mol

IUPAC Name

2-bromo-3-(2-ethylhexylsulfanyl)thiophene

InChI

InChI=1S/C12H19BrS2/c1-3-5-6-10(4-2)9-15-11-7-8-14-12(11)13/h7-8,10H,3-6,9H2,1-2H3

InChI Key

QIVREWOSSHXPBT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CSC1=C(SC=C1)Br

Origin of Product

United States

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